2-(2-Bromo-5-methylphenyl)acetamide
Description
Contextual Overview of Substituted Phenyl Acetamides and Brominated Aromatic Systems in Chemical Synthesis
Substituted phenylacetamides are a class of organic compounds that feature prominently in the landscape of chemical synthesis. Their structural motif, an acetamide (B32628) group attached to a variously substituted benzene (B151609) ring, serves as a cornerstone for a wide array of functional molecules. These compounds are frequently utilized as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govirejournals.com The amide linkage is a fundamental component of peptides and proteins, and its presence in synthetic molecules can facilitate interactions with biological targets. Research has demonstrated that derivatives of phenylacetamide possess a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. irejournals.comnih.gov
Brominated aromatic systems are of parallel importance in synthetic organic chemistry. The carbon-bromine bond is a versatile functional group that enables a variety of synthetic transformations. mdpi.com Aryl bromides are common precursors for organometallic reagents, such as Grignard and organolithium reagents, and are highly valued substrates for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials. The strategic placement of a bromine atom on an aromatic ring provides a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, making brominated aromatics indispensable building blocks in modern synthesis.
Significance of the 2-Bromo-5-methylphenyl Scaffold in Synthetic Transformations
The 2-bromo-5-methylphenyl scaffold, the core of 2-(2-Bromo-5-methylphenyl)acetamide, possesses a unique arrangement of substituents that influences its reactivity and synthetic potential. The bromine atom at the ortho-position to the acetamide linkage and the methyl group at the meta-position create a specific electronic and steric environment.
This substitution pattern is found in intermediates used in the synthesis of complex pharmaceutical agents. For instance, moieties containing a bromo-methylphenyl structure are utilized in the preparation of kinase inhibitors like Crizotinib, highlighting the scaffold's relevance in medicinal chemistry. acs.orgwipo.intacs.orggoogle.comgoogle.com The bromine atom's position makes it a prime site for directed ortho-metalation or for participation in coupling reactions to build more complex, polycyclic systems. The methyl group, in turn, can influence the solubility, lipophilicity, and metabolic stability of a target molecule, and can also exert electronic effects on the reactivity of the aromatic ring.
Research Objectives and Scope Pertaining to the Academic Study of this compound
While dedicated academic studies on this compound are limited, the primary research interest in this and similar compounds is as a synthetic intermediate. It is typically not the final target molecule but rather a stepping stone in a multi-step synthesis.
The primary objectives for the synthesis and study of this compound would likely include:
Facilitating Subsequent Reactions: The main goal for preparing this compound is to use it in further synthetic steps. The bromo-substituent can be readily converted to other functional groups or used as a handle for carbon-carbon bond formation.
Investigating Substitution Effects: The compound could be used in studies to understand how the specific 2-bromo-5-methyl substitution pattern affects the reactivity of the acetamide group or the aromatic ring.
Building Block for Bioactive Molecules: Given the prevalence of the phenylacetamide structure in medicinal chemistry, this compound could be a precursor for the synthesis of novel compounds to be tested for biological activity.
The scope of research on this compound would therefore be focused on its preparation and its conversion into more complex molecules, rather than an in-depth study of its own properties.
Detailed Research Findings
Detailed experimental findings for this compound are not extensively reported in publicly accessible literature. However, a standard and reliable synthesis can be proposed based on well-established chemical reactions.
Proposed Synthesis:
The most common method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline (B41778). mdpi.com In this case, this compound would be synthesized by the reaction of 2-bromo-5-methylaniline (B1276313) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base or in a suitable solvent to neutralize the acid byproduct.
General Reaction Scheme:
In this reaction, the lone pair of electrons on the nitrogen atom of the 2-bromo-5-methylaniline attacks one of the carbonyl carbons of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the stable amide product, this compound, and acetic acid as a byproduct.
Physicochemical and Spectroscopic Data:
Table 1: Compound Identification
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 126759-48-6 | acs.orgwipo.intnih.govcymitquimica.com |
| Molecular Formula | C₉H₁₀BrNO | cymitquimica.com |
| Molecular Weight | 228.09 g/mol | cymitquimica.com |
Table 2: Predicted/Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data | Basis of Prediction/Analogy |
| ¹H NMR | δ ~7.0-7.5 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, COCH₃), ~7.8-8.2 (s, 1H, NH) | Based on data for isomers like N-(4-Bromo-2-methylphenyl)acetamide and general chemical shift predictions. |
| ¹³C NMR | δ ~170 (C=O), ~130-140 (Ar-C), ~115-125 (Ar-C), ~23 (CH₃), ~20 (COCH₃) | Based on data for isomers and general chemical shift predictions. |
| IR (Infrared) | ~3250-3300 cm⁻¹ (N-H stretch), ~1660-1680 cm⁻¹ (C=O stretch, Amide I), ~1520-1550 cm⁻¹ (N-H bend, Amide II) | Typical vibrational frequencies for secondary amides. |
| Mass Spec (MS) | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio at m/z 227 and 229, characteristic of a monobrominated compound. | The natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
It is important to reiterate that the data in Table 2 is for illustrative purposes and actual experimental values may vary.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
YBEGRAPRUUBPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 2 Bromo 5 Methylphenyl Acetamide
Retrosynthetic Disconnections and Precursor Analysis
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 2-(2-Bromo-5-methylphenyl)acetamide, the most logical disconnections are centered around the amide and the carbon-carbon bond of the acetyl group.
The primary retrosynthetic disconnection breaks the amide bond (C-N bond), leading to two key precursors: 2-bromo-5-methylaniline (B1276313) and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This is the most direct and common approach for the formation of such anilides.
A second, less common, disconnection involves cleaving the C-C bond between the phenyl ring and the acetamide (B32628) methylene (B1212753) group. This would lead to a 2-bromo-5-methylphenyl halide and a 2-aminoacetamide synthon, a more complex and less convergent approach.
Therefore, the most viable precursors for the synthesis of this compound are:
2-Bromo-5-methylaniline : The core aromatic amine structure.
Acetylating agents : Such as acetyl chloride, acetic anhydride, or acetic acid under specific conditions.
An alternative precursor set could involve starting with 2-amino-5-methylphenylacetic acid, followed by a bromination step. However, controlling the regioselectivity of the bromination on an activated ring could be challenging.
Conventional Multi-Step Synthesis Pathways
The conventional synthesis of this compound typically involves a straightforward acylation reaction.
A more direct and widely used method is the direct acylation of 2-bromo-5-methylaniline. This is generally a one-step synthesis that is efficient and high-yielding. The reaction typically involves treating 2-bromo-5-methylaniline with an acetylating agent in the presence of a base to neutralize the acid byproduct.
Optimization of Established Synthetic Routes
The optimization of the acylation of 2-bromo-5-methylaniline focuses on several key parameters:
Choice of Acetylating Agent : Acetic anhydride is often preferred over acetyl chloride due to its lower cost and easier handling. Acetyl chloride is more reactive but generates corrosive HCl gas.
Solvent Selection : Aprotic solvents such as dichloromethane (B109758), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the starting materials and facilitate the reaction.
Base : A mild base like pyridine (B92270) or triethylamine (B128534) is often added to scavenge the acid produced during the reaction, driving the equilibrium towards the product.
Temperature Control : The reaction is often run at room temperature or with gentle heating to ensure complete conversion without promoting side reactions.
Yield Enhancement and Process Efficiency Investigations
To maximize the yield and efficiency of the synthesis, several factors can be investigated:
Stoichiometry : Using a slight excess of the acetylating agent can ensure the complete consumption of the starting aniline (B41778).
Purification : The product is typically isolated by precipitation upon addition of water, followed by filtration and washing to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain a highly pure product.
Reaction Monitoring : Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and determine the optimal reaction time.
A representative procedure for the synthesis of N-(2-bromo-4-methylphenyl)acetamide, a related isomer, involves the reaction of 2-bromo-4-methylaniline (B145976) with acetic anhydride. This procedure can be adapted for the synthesis of the target compound.
Modern and Sustainable Synthetic Strategies
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.
Catalytic Approaches (e.g., Transition Metal-Catalyzed C-N Bond Formation)
More relevant to this synthesis would be the development of catalytic methods for the acylation itself. While strong acids or bases are traditionally used, the use of solid acid or base catalysts could simplify the workup and improve the sustainability of the process.
Green Chemistry Principles in Design and Execution
The principles of green chemistry can be applied to the synthesis of this compound in several ways:
Atom Economy : The direct acylation of 2-bromo-5-methylaniline with acetic anhydride has a high atom economy, as the main byproduct is acetic acid, which is less hazardous than HCl.
Use of Safer Solvents : Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) can reduce the environmental impact.
Energy Efficiency : Performing the reaction at room temperature or with minimal heating reduces energy consumption.
Catalysis : As mentioned, employing recyclable catalysts can minimize waste.
Solvent-free reactions : Mechanochemistry, where the reaction is carried out by grinding the solid reactants together, offers a solvent-free alternative that is highly efficient and environmentally friendly. researchgate.net This approach has been successfully applied to the synthesis of related compounds. researchgate.net
Below is an interactive data table summarizing the key synthetic parameters and considerations:
| Parameter | Conventional Approach | Modern/Green Approach |
| Starting Materials | 2-bromo-5-methylaniline, Acetyl chloride/Acetic anhydride | 2-bromo-5-methylaniline, Acetic anhydride |
| Catalyst/Reagent | Stoichiometric base (e.g., Pyridine, Triethylamine) | Catalytic amount of a solid acid/base, or no catalyst (mechanochemistry) |
| Solvent | Dichloromethane, Chloroform | Ethyl acetate, 2-MeTHF, or solvent-free |
| Temperature | Room temperature to reflux | Room temperature |
| Work-up | Aqueous work-up, extraction | Filtration, direct crystallization |
| Atom Economy | Moderate to High | High to Excellent |
| Environmental Impact | Higher (use of hazardous solvents and reagents) | Lower (safer solvents, less waste) |
Flow Chemistry and Continuous Synthesis Methodologies
The adoption of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of this compound, addressing many of the limitations associated with traditional batch production. These methodologies enable superior control over reaction parameters, leading to enhanced safety, improved product quality, and greater scalability.
In a typical continuous flow setup for the synthesis of this compound, solutions of the reactants, 2-bromo-5-methylaniline and an acylating agent such as acetyl chloride or acetic anhydride, are continuously pumped from separate reservoirs. These streams converge at a mixing point, often a T-junction or a more sophisticated micromixer, before entering a heated reactor coil. The precise control over stoichiometry and residence time within the reactor, which can be a packed-bed or a simple tube reactor, allows for rapid and efficient conversion to the desired acetamide.
The enhanced heat and mass transfer characteristics of flow reactors are particularly beneficial for managing the exothermic nature of the acylation reaction. This minimizes the formation of impurities and byproducts that can arise from localized temperature fluctuations in large batch reactors. Furthermore, the enclosed nature of the flow system significantly reduces operator exposure to hazardous reagents and intermediates.
The continuous process also allows for the integration of in-line purification and analysis techniques. For instance, the product stream exiting the reactor can be directly passed through a continuous crystallization unit or a liquid-liquid extraction module to isolate the this compound. Real-time monitoring of the reaction progress can be achieved using spectroscopic methods like FT-IR or Raman spectroscopy, enabling immediate adjustments to maintain optimal conditions.
A hypothetical continuous flow process for the synthesis of this compound is outlined in the table below, illustrating the potential for high-throughput production with minimal manual intervention.
| Parameter | Value | Description |
|---|---|---|
| Reactant A | 2-Bromo-5-methylaniline | Starting amine |
| Reactant B | Acetyl Chloride | Acylating agent |
| Solvent | Tetrahydrofuran (THF) | Anhydrous solvent suitable for both reactants |
| Flow Rate (Reactant A) | 0.5 mL/min | Maintains a 1:1.1 molar ratio |
| Flow Rate (Reactant B) | 0.55 mL/min | |
| Reactor Type | Heated PFA Tubing | Chemically resistant and allows for good heat transfer |
| Reactor Volume | 10 mL | Provides a residence time of approximately 9.5 minutes |
| Residence Time | ~9.5 min | |
| Temperature | 80 °C | Optimized for rapid reaction while minimizing side products |
| Pressure | 5 bar | Maintained by a back-pressure regulator to prevent solvent boiling |
| Throughput | ~2.5 g/h | Estimated production rate |
Exploration of Novel Synthetic Pathways to the this compound Core
Beyond the conventional acylation of anilines, research into novel synthetic methodologies offers alternative and potentially more efficient routes to the this compound core. These modern approaches often focus on milder reaction conditions, greater functional group tolerance, and the avoidance of hazardous reagents.
One promising area is the development of catalytic amidation reactions that bypass the need for pre-activated carboxylic acid derivatives like acyl chlorides or anhydrides. For instance, the direct coupling of 2-bromo-5-methylphenylacetic acid with an ammonia (B1221849) source, facilitated by a suitable catalyst, represents a more atom-economical approach. Various catalytic systems, including those based on boric acid or transition metals, have been explored for such transformations. A solvent-free approach involving the reaction of the carboxylic acid with urea (B33335) in the presence of boric acid has been reported for the synthesis of other amides and could be applicable here. researchgate.net
Another innovative strategy involves the use of photoredox catalysis to mediate the formation of the amide bond under visible light irradiation. researchgate.net These reactions can often proceed at room temperature and offer a high degree of control and selectivity. For the synthesis of this compound, this could involve the generation of a radical intermediate from a suitable precursor that then couples with an amine.
Furthermore, enzymatic or chemo-enzymatic methods are gaining traction as green alternatives for amide synthesis. Lipases, for example, can catalyze the amidation of esters or acids under mild conditions, often with high selectivity, which could be advantageous in the synthesis of complex molecules containing the this compound moiety.
The table below provides a comparative overview of potential novel synthetic pathways against the traditional Schotten-Baumann reaction.
| Method | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Traditional (Schotten-Baumann) | 2-Bromo-5-methylaniline + Acetyl Chloride/Anhydride | Base (e.g., Pyridine, NaOH) | Well-established, generally high yielding | Use of corrosive and hazardous reagents, formation of stoichiometric waste |
| Catalytic Amidation | 2-Bromo-5-methylphenylacetic acid + Ammonia source | Boric acid or transition metal catalyst | Higher atom economy, milder conditions | Catalyst cost and removal, optimization of reaction conditions may be required |
| Photoredox Catalysis | Suitable phenyl precursor + Amine | Photocatalyst (e.g., Ru(bpy)3Cl2), light source | Very mild conditions, high functional group tolerance | Specialized equipment required, potential for side reactions |
| Enzymatic Synthesis | 2-Bromo-5-methylphenylacetic acid ester + Ammonia | Lipase or other suitable enzyme | Green and sustainable, high selectivity | Enzyme cost and stability, slower reaction rates |
The exploration of these and other novel synthetic strategies is crucial for the development of more sustainable and efficient processes for the production of this compound and related pharmaceutical intermediates.
Chemical Reactivity and Transformation of 2 2 Bromo 5 Methylphenyl Acetamide
Reactions Involving the Amide Moiety
The amide group, consisting of a carbonyl group bonded to a nitrogen atom, is a versatile functional group that can participate in various chemical reactions.
N-Alkylation and N-Acylation Reactions
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amide. This can be achieved by reacting the amide with an alkyl halide in the presence of a base. Similarly, N-acylation introduces an acyl group to the nitrogen atom, typically through a reaction with an acyl chloride or anhydride (B1165640). These reactions modify the structure of the amide, which can influence its chemical and physical properties. For instance, N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid has been reported to yield a novel amide compound. acs.org
Amide Hydrolysis and Condensation Studies
Amide hydrolysis, the cleavage of the amide bond by reaction with water, can occur under acidic or basic conditions to yield a carboxylic acid and an amine. This reaction is fundamental in both organic synthesis and biological processes.
Condensation reactions involving the amide moiety can lead to the formation of new carbon-nitrogen bonds and the synthesis of more complex molecules. For example, condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes have been used to synthesize a series of benzoylhydrazones. researchgate.net
Reactions at the Bromine Atom
The bromine atom on the phenyl ring is a key site for a variety of chemical transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Studies on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.comnih.govyoutube.com For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. libretexts.org While fluorine is often the most reactive halogen in SNAr reactions, the reactivity order is generally F > Cl > Br > I. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds and are widely used in organic synthesis.
Suzuki Coupling:
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds and is used to synthesize a wide range of compounds, including biaryls and polyolefins. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, base, and solvent is crucial for the success of the reaction. nih.gov For example, the Suzuki coupling of N-(2,5-dibromophenyl) acetamide (B32628) with various arylboronic acids has been shown to produce aniline-based amides in moderate to good yields. researchgate.net
| Catalyst | Ligand | Base | Solvent | Product Yield | Reference |
| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane | 84% | nih.gov |
| Pd(PPh3)2Cl2 | PPh3 | K2CO3 | Dimethoxyethane | 75% | nih.gov |
| Pd(PCy3)2 | PCy3 | K2CO3 | Dimethoxyethane | 57% | nih.gov |
| Pd(PPh3)4 | PPh3 | K2CO3 | Dimethoxyethane | 22% | nih.gov |
Sonogashira Coupling:
The Sonogashira coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, often co-catalyzed by copper(I), is a reliable method for forming C(sp)-C(sp²) bonds. organic-chemistry.orgnih.gov It has found broad application in the synthesis of natural products, pharmaceuticals, and materials. nih.govrsc.org The development of copper-free Sonogashira reactions has addressed some of the environmental and purification challenges associated with the traditional method. beilstein-journals.org
| Catalyst System | Base | Solvent | Key Feature | Reference |
| Pd/Cu | Amine | Anhydrous, anaerobic | Traditional method | organic-chemistry.org |
| [DTBNpP] Pd(crotyl)Cl | TMP | Dimethyl sulfoxide | Room-temperature, copper-free | nih.gov |
| Pd(OAc)2 / SPhos or XPhos | TBAF | THF | Decarboxylative coupling | beilstein-journals.org |
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for carbon-carbon bond formation and typically exhibits high trans selectivity. organic-chemistry.org A wide variety of catalysts and reaction conditions have been developed to broaden the scope of the Heck reaction. organic-chemistry.orgmdpi.com For example, the Heck reaction has been used to couple aryl bromides with various alkenols to produce arylalkenols or aryl-substituted ketones. thieme-connect.de
| Catalyst | Base | Substrate 1 | Substrate 2 | Product | Reference |
| Palladium-Tetraphosphine Complex | K2CO3 | 1-bromo-2-(trifluoromethyl)benzene | pent-4-en-2-ol | Ketone | thieme-connect.de |
| Palladium-Tetraphosphine Complex | K2CO3 | 2-bromotoluene | pent-4-en-2-ol | Ketone | thieme-connect.de |
| Palladium-Tetraphosphine Complex | NaHCO3 | 2-bromo-1,3,5-triisopropylbenzene | pent-4-en-2-ol | Ketone | thieme-connect.de |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction. wikipedia.org
Metalation and Electrophilic Quenching Reactions
Metalation involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be "quenched" by reacting it with an electrophile to introduce a new substituent onto the aromatic ring. This two-step process provides a powerful method for the functionalization of aromatic compounds.
Reactions on the Methyl-Substituted Phenyl Ring
The reactivity of the aromatic ring in 2-(2-bromo-5-methylphenyl)acetamide is influenced by three substituents: the bromo group, the methyl group, and the acetamido group. Their electronic and steric effects dictate the regioselectivity of electrophilic aromatic substitution and the feasibility of directed metalation strategies.
Electrophilic Aromatic Substitution Pattern Analysis
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present.
In this compound, the directing effects of the three substituents must be considered:
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. reddit.com
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. While it withdraws electron density from the ring through induction (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
The positions on the phenyl ring relative to the substituents are numbered as follows: C1 is attached to the acetamido group, C2 to the bromo group, and C5 to the methyl group. The available positions for substitution are C3, C4, and C6.
The combined directing effects of these groups will determine the position of substitution. The powerful ortho, para-directing effect of the acetamido group is the dominant factor. The position para to the acetamido group is C4, and the ortho positions are C2 and C6. Since C2 is already substituted with a bromine atom, the primary sites for electrophilic attack are C4 and C6.
The methyl group at C5 reinforces the directing effect towards C4 (ortho to the methyl group) and C6 (para to the methyl group). The bromo group at C2 directs to C3 (ortho) and C6 (para).
Considering the synergistic directing effects of the acetamido and methyl groups, and to a lesser extent the bromo group, the most likely positions for electrophilic substitution are C4 and C6. Steric hindrance from the adjacent bromo group might slightly disfavor substitution at C6 compared to C4. Therefore, a mixture of products is expected, with the major isomer likely resulting from substitution at the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 2-(2-Bromo-5-methyl-4-nitrophenyl)acetamide |
| Br₂/FeBr₃ (Bromination) | 2-(2,4-Dibromo-5-methylphenyl)acetamide |
| SO₃/H₂SO₄ (Sulfonation) | 4-(Acetamidomethyl)-5-bromo-2-methylbenzenesulfonic acid |
Directed Ortho Metalation (DoM) Strategies and Functionalization
Directed ortho metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring by a strong base, typically an organolithium reagent. epa.govharvard.edu The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. harvard.edu
The acetamido group is recognized as a potent DMG. harvard.edu In the case of this compound, the acetamido group can direct the lithiation to its ortho positions, C2 and C6. However, the C2 position is already occupied by a bromine atom. This leaves the C6 position as the primary site for deprotonation.
The general strategy would involve the treatment of this compound with a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated species can then be reacted with a variety of electrophiles.
Table 2: Potential Functionalization of this compound via DoM at the C6 Position
| Electrophile | Reagent Example | Product after Quenching |
| Carbon dioxide | CO₂ | 2-(Acetamidomethyl)-3-bromo-6-methylbenzoic acid |
| Aldehyde | Benzaldehyde | 2-(2-Bromo-6-(hydroxy(phenyl)methyl)-5-methylphenyl)acetamide |
| Ketone | Acetone | 2-(2-Bromo-6-(2-hydroxypropan-2-yl)-5-methylphenyl)acetamide |
| Alkyl halide | Methyl iodide | 2-(2-Bromo-5,6-dimethylphenyl)acetamide |
| Silyl halide | Trimethylsilyl chloride | 2-(2-Bromo-5-methyl-6-(trimethylsilyl)phenyl)acetamide |
Reactions at the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) in this compound is activated by the adjacent carbonyl group of the amide, making the protons on this carbon acidic and susceptible to deprotonation by a suitable base. Furthermore, the presence of a good leaving group, such as a halogen, on the methylene carbon allows for nucleophilic substitution reactions.
In a related compound, 2-bromo-N-(p-chlorophenyl) acetamide, the bromine atom on the acetyl group is readily displaced by various amines. irejournals.com This suggests that the methylene bridge in this compound can undergo similar nucleophilic substitution reactions. For instance, reaction with primary or secondary amines in the presence of a base would lead to the formation of the corresponding 2-amino-N-(2-bromo-5-methylphenyl)acetamide derivatives.
Table 3: Representative Nucleophilic Substitution Reactions at the Methylene Bridge
| Nucleophile | Reagent Example | Product |
| Amine | Piperidine | 2-(Piperidin-1-yl)-N-(2-bromo-5-methylphenyl)acetamide |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-N-(2-bromo-5-methylphenyl)acetamide |
| Azide | Sodium azide | 2-Azido-N-(2-bromo-5-methylphenyl)acetamide |
Design and Synthesis of Analogues and Structural Derivatives of 2 2 Bromo 5 Methylphenyl Acetamide
Systematic Structural Modification Strategies
Systematic structural modification is a cornerstone of medicinal chemistry, allowing for a detailed exploration of how different parts of a molecule contribute to its biological activity. For 2-(2-bromo-5-methylphenyl)acetamide, this can be approached by modifying both the aromatic ring and the acetamide (B32628) side chain.
The 2-bromo-5-methylphenyl ring offers multiple positions for substitution, allowing for a thorough investigation of the impact of electronic and steric effects on the molecule's function. The bromine atom at the 2-position is a particularly attractive handle for modification through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto an aromatic ring. nih.govnih.gov For instance, the Suzuki coupling reaction can be employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups by reacting this compound with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com A study on the synthesis of aniline-based amides via Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids demonstrated that a variety of functional groups were well-tolerated under the reaction conditions, yielding products in moderate to good yields. mdpi.com This methodology can be directly applied to the this compound scaffold to generate a diverse library of analogues with different substituents at the 2-position.
Similarly, other palladium-catalyzed reactions such as the Heck reaction (for introducing alkenyl groups), Sonogashira coupling (for alkynyl groups), Buchwald-Hartwig amination (for amino groups), and cyanation reactions can be utilized to further diversify the aromatic ring. These reactions provide access to a vast chemical space, enabling the fine-tuning of the molecule's properties. For example, the introduction of polar groups could enhance solubility, while the addition of specific hydrogen bond donors or acceptors could improve target binding affinity.
A general scheme for the diversification of the aromatic ring is presented below:
Suzuki Coupling: Introduction of aryl, heteroaryl, or vinyl groups.
Heck Coupling: Introduction of alkenyl groups.
Sonogashira Coupling: Introduction of alkynyl groups.
Buchwald-Hartwig Amination: Introduction of primary or secondary amines.
C-H Activation: Direct functionalization of other positions on the aromatic ring.
The acetamide side chain, -CH₂C(=O)NH₂, presents another key area for structural modification. Alterations to this chain can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
A straightforward modification involves the N-alkylation or N-arylation of the amide nitrogen. This can be achieved by reacting this compound with various alkyl or aryl halides in the presence of a suitable base.
Furthermore, the acetyl group itself can be replaced with other acyl groups by first hydrolyzing the amide to the corresponding amine, 2-(2-bromo-5-methylphenyl)methanamine, followed by acylation with different acyl chlorides or anhydrides. This allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex heterocyclic moieties.
A study on the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives demonstrated a successful strategy for modifying the acetamide side chain. irejournals.com In this work, 2-bromo-N-(p-chlorophenyl)acetamide was condensed with various amines to produce a series of analogues with diverse substituents on the nitrogen atom of the acetamide moiety. irejournals.com This approach can be adapted to synthesize derivatives of this compound by reacting it with a library of primary and secondary amines.
The methylene (B1212753) bridge of the acetamide side chain can also be a target for modification. For instance, α-alkylation or α-arylation can introduce steric bulk and potentially new chiral centers, which could have a profound impact on biological activity.
Library Generation Through Combinatorial Chemistry Techniques
Combinatorial chemistry offers a high-throughput approach to synthesize large, diverse libraries of compounds for screening. nih.govnih.gov By combining the structural modification strategies described above in a combinatorial fashion, a vast number of analogues of this compound can be generated efficiently.
A "libraries from libraries" approach can be particularly effective. nih.gov For example, a primary library of this compound analogues with diverse substituents on the aromatic ring can be synthesized using various palladium-catalyzed cross-coupling reactions. This primary library can then be subjected to a second round of diversification by modifying the acetamide side chain of each member, leading to an exponential increase in the number of unique compounds.
Solid-phase synthesis can also be employed to facilitate the generation and purification of these libraries. springernature.com The this compound scaffold can be attached to a solid support, allowing for sequential reactions and easy removal of excess reagents and byproducts.
The following table outlines a potential combinatorial library design based on the modification of both the aromatic ring and the acetamide side chain.
Table 1: Potential Combinatorial Library of this compound Analogues
| Aromatic Ring Substituent (R1) | Acetamide Side Chain Modification (R2) |
|---|---|
| Phenyl | -NH₂ |
| 4-Fluorophenyl | -NHCH₃ |
| 3-Methoxyphenyl | -N(CH₃)₂ |
| Pyridin-3-yl | -NH(Cyclopropyl) |
| Thiophen-2-yl | -NH(Benzyl) |
| Vinyl | -NH(4-chlorophenyl) |
| Ethynyl | -NH(Morpholinoethyl) |
| Morpholin-4-yl | -NH(Piperidin-1-yl) |
Exploration of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in drug design to modulate a molecule's physicochemical and biological properties. researchgate.netresearchgate.net This approach can be applied to this compound to improve its drug-like characteristics.
For the phenyl ring, various bioisosteres can be considered. For example, replacing the phenyl ring with a heteroaromatic ring such as pyridine (B92270), thiophene, or pyrazole (B372694) can alter the molecule's polarity, metabolic stability, and potential for hydrogen bonding interactions. Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have also been explored as phenyl mimics to improve properties like solubility and metabolic stability. dundee.ac.uk
The methyl group on the aromatic ring could be replaced with other small alkyl groups (e.g., ethyl) or with a trifluoromethyl group, which can significantly alter the electronic properties of the ring. The bromine atom can be replaced by other halogens (e.g., chlorine) or by a cyano group, which can act as a hydrogen bond acceptor.
The amide bond in the acetamide side chain is another key target for bioisosteric replacement. It can be substituted with groups such as a sulfonamide, a reverse amide, or a tetrazole ring. These modifications can impact the molecule's hydrogen bonding capabilities, conformational preferences, and susceptibility to enzymatic cleavage. For instance, replacing the carboxylic acid moiety, which can be considered a remote bioisostere of the acetamide, with a tetrazole is a common strategy in medicinal chemistry. chem-space.com
The following table provides examples of potential bioisosteric replacements for different moieties of this compound.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Phenyl ring | Pyridine, Thiophene, Pyrazole, Bicyclo[1.1.1]pentane | Modulate polarity, metabolic stability, and hydrogen bonding |
| Methyl group | Ethyl, Trifluoromethyl | Alter steric and electronic properties |
| Bromo group | Chloro, Cyano | Modify electronic properties and hydrogen bonding potential |
| Amide bond | Sulfonamide, Reverse amide, Tetrazole | Impact hydrogen bonding, conformation, and metabolic stability |
By systematically applying these design and synthesis strategies, a diverse range of analogues and structural derivatives of this compound can be generated. The subsequent biological evaluation of these compounds will provide crucial insights into their structure-activity relationships, ultimately guiding the development of new and improved therapeutic agents.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The presence of a bromine atom on the phenyl ring and a reactive acetamide (B32628) group makes 2-(2-Bromo-5-methylphenyl)acetamide a promising starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
Application in Indole and Quinoline Synthesis
The synthesis of indoles, a common scaffold in medicinal chemistry, can be envisioned using this compound as a precursor through palladium-catalyzed reactions. For instance, a palladium-catalyzed heteroannulation approach has been reported for the synthesis of C2 borylated indoles, which are versatile intermediates for further functionalization. nih.gov While this specific example uses different starting materials, the underlying principles of palladium-catalyzed cyclization are applicable. Similarly, palladium-catalyzed intramolecular cyclization of 2-iodoaniline with ketones is a known method for producing 2-substituted indoles. researchgate.net The bromo-substituent in this compound could potentially undergo similar palladium-catalyzed C-N bond-forming reactions to construct the indole ring system.
In the realm of quinoline synthesis, N-arylacetamides are valuable precursors. The Vilsmeier-Haack formylation of N-arylacetamides is a well-established method for preparing 2-chloroquinoline-3-carbaldehydes. eurekaselect.com These intermediates can be further elaborated to a variety of quinoline derivatives. Thus, this compound could serve as a starting point for the synthesis of substituted quinolines, which are known for their diverse biological activities. nih.govnih.govrsc.org
Use in the Formation of Other Biologically Relevant Heterocycles
The reactivity of the bromo-aryl group in this compound opens avenues for the synthesis of a broad range of other biologically significant heterocycles. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction could be employed to couple this compound with various amines, leading to the formation of precursors for phenothiazines or other complex heterocyclic systems. For example, a similar compound, N-(2-bromophenyl) acetamide, is a key intermediate in the synthesis of phenothiazine sulfonamides. rasayanjournal.co.in
Furthermore, copper-catalyzed Ullmann condensation reactions provide another route to C-N, C-O, and C-S bond formation, expanding the repertoire of accessible heterocyclic structures. wikipedia.orgorganic-chemistry.orgnih.gov The bromo-substituent of this compound would be amenable to these transformations, allowing for the introduction of diverse functionalities and the construction of various heterocyclic rings.
Intermediate in the Construction of Complex Organic Molecules
Beyond heterocyclic synthesis, this compound can serve as a building block in the assembly of more intricate organic molecules. The carbon-bromine bond is a versatile handle for a variety of carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are instrumental in this context. The Heck reaction, for instance, allows for the coupling of aryl halides with alkenes to form substituted alkenes. libretexts.orgwikipedia.orgmdpi.comorganic-chemistry.orgyoutube.com This would enable the introduction of vinyl groups onto the phenyl ring of this compound, which can be further elaborated.
Another powerful tool is the Sonogashira coupling, which facilitates the reaction of aryl halides with terminal alkynes. jk-sci.combeilstein-journals.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction would allow for the introduction of alkyne moieties, which are valuable functional groups for further transformations, including cyclization reactions and the construction of conjugated systems.
The following table summarizes potential cross-coupling reactions involving this compound:
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Application |
| Heck Reaction | Alkene | Palladium catalyst + Base | C-C | Synthesis of substituted styrenes |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper(I) cocatalyst + Base | C-C | Synthesis of aryl alkynes |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst + Ligand + Base | C-N | Synthesis of N-aryl amines |
| Ullmann Condensation | Alcohol, Amine, Thiol | Copper catalyst + Base | C-O, C-N, C-S | Synthesis of diaryl ethers, amines, and thioethers |
Potential Applications in Materials Science (e.g., Polymer Precursors, Monomers)
The structure of this compound suggests its potential utility in materials science, particularly as a monomer or a precursor for polymers. The bromo-substituent can be utilized in polymerization reactions or for post-polymerization modification.
For instance, bromo-substituted aromatic compounds can be used in polycondensation reactions. A study on the synthesis of bromo-substituted ether-linked polymers involved the polycondensation of 1,4-dibromo-2,5-difluorobenzene with a bisphenol. mdpi.com Similarly, this compound could potentially be incorporated into polymer backbones.
Furthermore, the bromo-group on a pre-formed polymer can be a site for post-functionalization. The Ullman coupling reaction has been successfully employed for the post-modification of bromo-substituted polymers, allowing for the introduction of new functional groups and tailoring of polymer properties. mdpi.com For example, reacting a bromo-containing polymer with aniline (B41778) via an Ullmann coupling introduces secondary amine functionalities. mdpi.com This approach could be used to modify polymers containing units derived from this compound, thereby tuning their physical and chemical properties for specific applications, such as gas capture. mdpi.com
Role in Agrochemical Research as a Synthetic Precursor
The phenylacetamide moiety is a common structural feature in various agrochemicals. mdpi.comnih.gov Therefore, this compound represents a potential precursor for the synthesis of novel agrochemicals. The bromo- and methyl-substituents on the phenyl ring can influence the biological activity and selectivity of the final compound.
The synthesis of novel diamide insecticides, for example, often involves the combination of different substituted phenyl groups into an amide skeleton. nih.gov The 2-bromo-5-methylphenyl group could be incorporated into such structures to explore new structure-activity relationships. Moreover, N-phenylacetamide derivatives containing thiazole moieties have been synthesized and evaluated for their antibacterial activity, highlighting the importance of the phenylacetamide scaffold in the development of new crop protection agents. mdpi.com The functional handles present in this compound would allow for its derivatization and incorporation into a variety of potential agrochemical candidates.
Computational and Theoretical Studies on 2 2 Bromo 5 Methylphenyl Acetamide
Molecular Dynamics Simulations for Understanding Intermolecular Interactions:No available data.
Further research and publication in the field of computational chemistry would be required to provide the specific details requested for this compound.
Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic and Complex Mixture Analysis in 2 2 Bromo 5 Methylphenyl Acetamide Research
Application of High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of "2-(2-Bromo-5-methylphenyl)acetamide." Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions for the main compound, its intermediates, and any potential impurities.
Reaction Pathway Elucidation: In a typical synthesis, such as the acylation of 2-bromo-5-methylaniline (B1276313) with an acetylating agent, HRMS can be used to identify transient intermediates and by-products. By analyzing aliquots of the reaction mixture over time, researchers can detect key species. For instance, the detection of a species with the exact mass corresponding to an N-acetylated intermediate would provide direct evidence for the proposed reaction step. The isotopic pattern, particularly the characteristic M and M+2 peaks of approximately equal intensity due to the presence of bromine (79Br and 81Br), is a key signature used in HRMS to identify bromine-containing compounds.
Impurity Profiling: HRMS is critical for identifying and characterizing impurities that may arise from starting materials or side reactions. Potential impurities in the synthesis of "this compound" could include unreacted starting materials like 2-bromo-5-methylaniline, over-acetylated products, or isomers formed under certain reaction conditions. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these low-level impurities, which is the first step in their structural elucidation and the development of strategies to control their formation.
Below is a table illustrating how HRMS data would be used to identify the target compound and a potential impurity.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| This compound | C9H10BrNO | 226.99968 | 227.0001 | 1.85 |
| 2-Bromo-5-methylaniline | C7H8BrN | 184.98913 | 184.9895 | 2.00 |
Utilisation of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Analysis of Reaction Intermediates
While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary structural information, multi-dimensional NMR techniques are essential for the complete and unambiguous structural assignment of "this compound" and for differentiating it from its isomers and reaction intermediates.
COSY (Correlation Spectroscopy): This 2D NMR experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. For "this compound," COSY would reveal the connectivity between the aromatic protons on the phenyl ring and any coupling between the NH proton of the acetamide (B32628) group and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons.
The application of these techniques would be crucial in distinguishing "this compound" from a potential isomeric impurity such as "2-(2-Bromo-4-methylphenyl)acetamide". nih.gov The distinct correlation patterns in the aromatic region of the 2D NMR spectra would provide definitive evidence for the substitution pattern on the phenyl ring.
Development of Chromatographic Techniques (e.g., HPLC, GC) for Separation and Quantification in Complex Synthetic Mixtures and Kinetic Studies
Chromatographic methods are the cornerstone for separating and quantifying "this compound" in complex mixtures, such as those from crude reaction outputs or for kinetic analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach for analyzing compounds of this polarity. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. A UV detector set to a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm) would be used for detection and quantification. Method development would involve optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the target compound from starting materials, by-products, and other impurities.
Gas Chromatography (GC): Given the volatility and thermal stability of "this compound," GC is also a viable analytical technique. A non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely be used. The analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and then separated on the column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC is particularly well-suited for monitoring the disappearance of volatile starting materials and the appearance of the product, making it useful for kinetic studies.
A hypothetical HPLC method development summary is presented below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Provides good peak shape and resolution. |
| Gradient | 50% B to 95% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 254 nm | Strong absorbance by the aromatic ring. |
| Column Temp. | 30 °C | For reproducible retention times. |
Spectroscopic Techniques for In-situ Reaction Monitoring and Real-time Kinetic Investigations (e.g., FTIR, Raman Spectroscopy)
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling and quenching.
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes are commonly used for in-situ reaction monitoring. By immersing the probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring the intensity of their characteristic vibrational bands. For the synthesis of "this compound," one could monitor the disappearance of the N-H stretching vibrations of the starting aniline (B41778) and the appearance of the strong amide C=O stretch (typically around 1650-1680 cm⁻¹) and the amide N-H stretch of the product.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ analysis, with the advantage that it is often less sensitive to water, which is a common solvent or by-product. endress.comresearchgate.net It is particularly good for monitoring vibrations of non-polar bonds and aromatic rings. The progress of the reaction could be followed by observing changes in the aromatic ring breathing modes and the appearance of product-specific vibrations. endress.com This real-time data allows for the determination of reaction rates, the identification of reaction endpoints, and the potential detection of unstable intermediates that might not be observable by offline techniques. researchgate.net
Key vibrational frequencies for monitoring the synthesis are outlined below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product |
| Amine (Aniline) | N-H Stretch | 3300-3500 | Reactant |
| Amide | N-H Stretch | 3250-3450 | Product |
| Amide I | C=O Stretch | 1650-1680 | Product |
| Aromatic Ring | C=C Stretch | 1450-1600 | Both |
Crystallographic Techniques (e.g., X-ray Diffraction) for Solid-State Structural Insights and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. For "this compound," obtaining a suitable crystal and performing X-ray analysis would provide a wealth of information.
Solid-State Structure: The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would reveal the conformation of the acetamide side chain relative to the phenyl ring. Studies on similar molecules, such as 2-Bromo-N-(4-bromophenyl)acetamide, show that the conformation of the N-H bond is often anti to the carbonyl group. researchgate.net
The table below presents crystallographic data for a related compound, illustrating the type of information obtained from such an analysis. researchgate.net
| Parameter | 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4987 |
| b (Å) | 23.152 |
| c (Å) | 9.1098 |
| β (˚) | 99.713 |
| Key Interaction | N—H···O hydrogen bonds forming molecular chains |
This data provides a precedent for the type of structural features and intermolecular forces that could be expected in the crystal structure of "this compound."
Mechanistic Investigations of Molecular Interactions in Vitro Studies
Exploration of Molecular Recognition and Binding Mechanisms in vitro
No studies detailing the molecular recognition and binding mechanisms of 2-(2-Bromo-5-methylphenyl)acetamide were found.
Enzyme Inhibition or Modulation Mechanisms at the Molecular Level
There is no available data on the inhibitory or modulatory effects of this compound on any specific enzymes.
Receptor Interaction Studies on a Molecular Basis (without clinical implications)
No receptor binding assays or interaction studies for this compound have been published.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Binding Affinity and Specificity
No structure-activity relationship studies have been conducted to elucidate the molecular binding affinity and specificity of this compound.
Future Directions and Emerging Research Avenues for 2 2 Bromo 5 Methylphenyl Acetamide
Development of Highly Stereoselective Synthetic Approaches
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While 2-(2-bromo-5-methylphenyl)acetamide itself is achiral, its derivatives, particularly those with modifications at the α-position of the acetamide (B32628) group, can possess a stereogenic center. Future research is poised to focus on the development of highly stereoselective synthetic methods to access these chiral derivatives with precise control over their three-dimensional arrangement.
One promising avenue is the use of chiral auxiliaries or catalysts in the synthesis of α-substituted analogs. For instance, asymmetric alkylation or arylation of the enolate derived from this compound, guided by a chiral ligand or auxiliary, could provide a direct route to enantiomerically enriched products. Furthermore, the stereoselective synthesis of related activated 2-arylazetidines via imino-aldol reactions highlights the potential for developing analogous strategies for other heterocyclic systems derived from this starting material. rsc.org The exploration of enzymatic resolutions or dynamic kinetic resolution processes could also offer efficient pathways to optically pure derivatives.
The development of methods for the efficient separation of racemic mixtures, such as chiral High-Performance Liquid Chromatography (HPLC), will also be crucial. sielc.com Establishing robust analytical techniques to determine enantiomeric excess and absolute stereochemistry will be a fundamental aspect of this research direction.
Table 1: Potential Stereoselective Approaches for this compound Derivatives
| Approach | Description | Potential Outcome |
| Chiral Auxiliary-Guided Synthesis | Temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | High diastereoselectivity in the formation of new stereocenters. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Direct access to enantiomerically enriched products in a catalytic manner. |
| Enzymatic Resolution | Utilization of enzymes to selectively react with one enantiomer in a racemic mixture. | Separation of racemates to obtain one or both enantiomers in high purity. |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase. | Analytical and preparative scale separation of chiral derivatives. |
Exploration of Novel Catalytic Transformations Involving the Compound
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. While traditional methods like Suzuki and Buchwald-Hartwig amination have been explored for similar aryl bromides, the future lies in the application of more advanced and sustainable catalytic systems. nsf.govnih.govmit.edusemanticscholar.org
A significant area of emerging research is the use of photoredox catalysis. chemistryviews.orgnih.gov Visible-light-driven reactions offer a milder and more environmentally friendly alternative to traditional palladium-catalyzed processes. acs.orgacs.org Future studies could explore the use of photoredox catalysts to activate the carbon-bromine bond for various transformations, such as C-H functionalization, carboxylation with CO2, and the formation of carbon-heteroatom bonds. acs.orgacs.org The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could unlock novel reactivity patterns that are not accessible by either catalyst alone. acs.org
Furthermore, research into palladium-catalyzed C-H activation and intramolecular amination reactions could lead to the synthesis of novel heterocyclic scaffolds derived from this compound. sci-hub.senih.gov These methods provide a direct and atom-economical way to construct complex molecular architectures, which could be valuable in the discovery of new bioactive molecules.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for the rapid synthesis and screening of large libraries of compounds in drug discovery and materials science necessitates the integration of synthetic workflows with automated and high-throughput platforms. youtube.comyoutube.comaxcelead-us.com The structural simplicity and reactive handles of this compound make it an ideal candidate for such automated synthesis endeavors. youtube.com
Future research will likely focus on adapting the synthesis of derivatives of this compound to flow chemistry systems. nih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform multi-step sequences in a continuous fashion. nih.gov The development of an automated end-to-end workflow, from synthesis and work-up to purification, could significantly accelerate the generation of compound libraries based on this scaffold. nih.gov
High-throughput screening (HTS) techniques can then be employed to rapidly evaluate the biological or material properties of the synthesized derivatives. nih.gov This synergistic approach of automated synthesis and HTS will be instrumental in identifying lead compounds for various applications in a more efficient and resource-effective manner.
Investigation of Advanced Functional Materials Derived from the Compound
The aromatic and reactive nature of this compound makes it a promising building block for the synthesis of advanced functional materials with unique electronic and optical properties.
One exciting area of exploration is the development of organic light-emitting diodes (OLEDs). rsc.orgrsc.orgbeilstein-journals.orgmdpi.com The bromo-substituted phenyl ring can be functionalized through cross-coupling reactions to introduce various chromophoric units, leading to the creation of novel organic emitters. rsc.org Research could focus on designing and synthesizing derivatives with tunable emission colors, high quantum yields, and improved device stability. The use of brominated precursors is a common strategy in the synthesis of materials for OLEDs. rsc.orgresearchgate.net
Another promising direction is the synthesis of conductive polymers. rsc.orgyoutube.comyoutube.comyoutube.comyoutube.com The acetamide moiety can potentially be polymerized, and the electronic properties of the resulting polymer can be modulated by the bromo- and methyl-substituted phenyl ring. Doping these polymers could lead to materials with high electrical conductivity, opening up applications in flexible electronics, sensors, and energy storage devices. The ability to introduce various functional groups via the bromine atom provides a powerful tool for fine-tuning the properties of these polymers.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Potential Application | Key Structural Feature |
| Organic Light-Emitting Diodes (OLEDs) | Displays, Solid-state lighting | Tunable emissive properties via functionalization of the aryl bromide. |
| Conductive Polymers | Flexible electronics, Sensors, Antistatic coatings | Polymerizable acetamide group and modifiable electronic properties. |
| Liquid Crystals | Display technology, Optical switching | Anisotropic molecular shape and potential for self-assembly. |
| Molecular Probes | Bioimaging, Sensing | Introduction of fluorophores or other reporter groups. |
Broader Exploration of Its Role in Interdisciplinary Chemical Sciences
The unique structural features of this compound make it a valuable tool for addressing challenges in various interdisciplinary fields of chemical science.
In medicinal chemistry, this compound and its derivatives can serve as scaffolds for the development of new therapeutic agents. nih.govrsc.org The bromo-substituent allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships for various biological targets. For instance, acetamide derivatives have shown potential as antioxidant and anti-inflammatory agents. nih.gov The exploration of this scaffold in the context of kinase inhibitors, protease inhibitors, and other drug classes is a promising area for future research.
In agrochemical research, brominated organic compounds are widely used as intermediates in the synthesis of pesticides and herbicides. researchgate.net The structural motifs present in this compound could be incorporated into new agrochemical candidates with improved efficacy and environmental profiles.
Furthermore, in the field of chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. nih.govrsc.org The bromine atom can be replaced with a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, allowing for the visualization and identification of protein-ligand interactions. The development of α-aryl-α-diazoamides as modular bioreversible labels from related starting materials showcases the potential for creating sophisticated chemical biology tools. nih.gov
Q & A
Q. What are reliable synthetic routes for 2-(2-Bromo-5-methylphenyl)acetamide, and how can reaction progress be monitored?
A common method involves nucleophilic substitution or condensation reactions. For example, a similar acetamide derivative was synthesized by reacting 2-chloroacetamide with a substituted aromatic aldehyde in acetonitrile using K₂CO₃ as a weak base. Reaction progress was tracked via thin-layer chromatography (TLC), followed by solvent evaporation and purification . Adjust substituents and reaction times based on steric/electronic effects of the bromo and methyl groups.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Single-crystal X-ray diffraction (XRD) for unambiguous structural determination .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How should researchers handle and store this compound safely?
Store at 0–6°C in airtight, light-resistant containers. Use personal protective equipment (PPE) and fume hoods during handling. Refer to safety data sheets (SDS) for specific hazards, such as skin/eye irritation risks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
Use programs like SHELXL for small-molecule refinement to resolve positional disorder or twinning. For example, misassignment of ortho vs. meta isomers in related acetamides was corrected using XRD and HRMS data . Validate results against computational models (e.g., density functional theory).
Q. What strategies mitigate data contradictions arising from isomerism or impurities in acetamide derivatives?
- Chromatographic separation (HPLC/GC-MS) to isolate isomers .
- Dynamic NMR to study rotational barriers in amide bonds.
- Synthetic controls : Compare with reference standards (e.g., EP impurities cataloged in pharmacopeias) .
Q. How can researchers optimize reaction conditions for scaled synthesis while minimizing byproducts?
- Screen catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
- Use design of experiments (DoE) to balance temperature, solvent polarity, and reagent ratios.
- Monitor byproduct formation via LC-MS and adjust quenching protocols .
Q. What computational tools predict the bioactivity of this compound derivatives?
- Molecular docking (AutoDock, Schrödinger) to assess binding affinity against targets (e.g., enzymes in ).
- QSAR models using descriptors like LogP and IC₅₀ to prioritize derivatives for anticancer or antimicrobial testing .
Q. How are impurities profiled and quantified in this compound batches?
- HPLC with UV/ELS detection to separate impurities (e.g., brominated byproducts).
- Reference standards (e.g., EP Impurity C/D) for spiking experiments and calibration curves .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Validation
Table 2: Common Impurities in Acetamide Synthesis
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Brominated byproducts | Incomplete substitution | Optimize reaction time/temperature |
| Isomeric contaminants | Regioselectivity issues | Use directing groups or steric hindrance |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
